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molecular formula C10H10Cl2O B1589926 2',4'-Dichlorobutyrophenone CAS No. 66353-47-7

2',4'-Dichlorobutyrophenone

Cat. No. B1589926
M. Wt: 217.09 g/mol
InChI Key: FXCJYMLJTUZGDU-UHFFFAOYSA-N
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Patent
US07425557B2

Procedure details

A mixture of 2,4-dichlorobenzoyl chloride (4.5 g) and copper (I) iodide (200 mg) in dry THF (30 ml) was cooled to −20° C. under argon. Then a solution of n-propyl magnesium chloride (2 M in ether, 11.0 ml) was added dropwise. Ten minutes after addition was complete, the cooling bath was removed and the mixture stirred for 1 hour. Water was carefully added, followed by extraction with toluene. The toluene layer was washed with dilute HCl, water, saturated sodium bicarbonate solution, dried and concentrated in vacuo to give 1-(2,4-dichlorophenyl)butan-1-one (4.0 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:12]([Mg]Cl)[CH2:13][CH3:14]>C1COCC1.[Cu]I>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](=[O:5])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
copper (I) iodide
Quantity
200 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(CC)[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ten minutes after addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
Water was carefully added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene
WASH
Type
WASH
Details
The toluene layer was washed with dilute HCl, water, saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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